prop-2-enyl 3,5-dioxohexanoate
Description
Prop-2-enyl 3,5-dioxohexanoate is an α,γ-diketone ester characterized by a reactive allyl (prop-2-enyl) group and two ketone functionalities at the 3- and 5-positions of the hexanoate backbone. This compound is structurally analogous to methyl 3,5-dioxohexanoate () but differs in its ester substituent, which confers distinct reactivity and applications. Its molecular formula is C₉H₁₂O₄ (derived from the molecular formula of allyl acetoacetate, C₇H₁₀O₃, in , adjusted for the extended chain). The allyl group enhances its utility as a precursor in heterocyclic synthesis and polymer chemistry due to its capacity for nucleophilic substitution or radical-mediated reactions .
Properties
CAS No. |
116967-27-2 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
prop-2-enyl 3,5-dioxohexanoate |
InChI |
InChI=1S/C9H12O4/c1-3-4-13-9(12)6-8(11)5-7(2)10/h3H,1,4-6H2,2H3 |
InChI Key |
UDSBWBQYMUBSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 3,5-dioxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 3,5-dioxohexanoic acid with prop-2-enol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amides or ethers.
Scientific Research Applications
Prop-2-enyl 3,5-dioxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 3,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Prop-2-enyl 3,5-dioxohexanoate belongs to a family of 3,5-dioxohexanoate esters. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Comparative Properties of 3,5-Dioxohexanoate Esters
Key Findings from Research
Reactivity with Hydrazines: Methyl 3,5-dioxohexanoate reacts with hydrazines to yield pyrazolylacetates (3 and 4) in solvent-dependent ratios. In contrast, this compound’s allyl group may alter regioselectivity due to steric and electronic effects, though direct studies are lacking . Chemoselectivity in related diketones (e.g., 2,2-dimethyl-5-(1-hydroxy-3-oxobutylidene)-1,3-dioxane-4,6-dione) favors 5-pyrazolylacetate formation, suggesting prop-2-enyl derivatives may exhibit similar selectivity .
Synthetic Utility: Methyl 3,5-dioxohexanoate is a precursor to silyl enol ethers (e.g., compound 3 in ), which exist as isomer mixtures but remain reactive in [3+3] cyclocondensations. Prop-2-enyl analogs could offer enhanced reactivity in radical or allylic substitution pathways .
Stability and Handling: Methyl 3,5-dioxohexanoate is commercially available (e.g., CymitQuimica, €284/g) and stable under standard conditions . This compound’s allyl group may necessitate inert storage to prevent polymerization or oxidation .
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